4,4'-Difluorobenzophenone
Overview
Description
4,4'-Difluorobenzophenone is an important fluorine-containing fine chemical product and pharmaceutical intermediate. It possesses unique physico-chemical and spectral properties which make it valuable in various applications. The synthesis and study of 4,4'-Difluorobenzophenone have been extensively explored both domestically and internationally, utilizing a variety of methods including Fridel-Crafts alkylation hydrolysis, acylation methods, halogen substitution, diazotization oxidation, catalytic carbonylation, and several oxidation methods of difluorinated precursors (Z. Hen, 2014).
Synthesis Analysis
The synthesis of 4,4'-Difluorobenzophenone primarily involves methods like Fridel-Crafts alkylation and acylation, halogen substitution, diazotization oxidation, and various oxidation techniques. These processes are critical for achieving the desired molecular structure and purity for its application in different chemical and pharmaceutical fields. The use of acidic imidazolium chloroaluminate ionic liquid for the catalysis of 4,4'-Difluorobenzophenone synthesis showcases the innovation in synthesizing this compound, providing an efficient and high-yield method (Wu Lichun & Wan Ming-hui, 2009).
Molecular Structure Analysis
The molecular structure of 4,4'-Difluorobenzophenone is characterized by its distinctive fluorine atoms attached to the benzophenone skeleton. This structure imparts unique electronic and physical properties, making it a valuable compound for further chemical modifications and applications in various fields.
Chemical Reactions and Properties
4,4'-Difluorobenzophenone undergoes numerous chemical reactions due to its reactive fluorine atoms and the benzophenone core. These reactions include but are not limited to polymerization, where it acts as a monomer for producing high-molecular-weight polymers for specific applications like fuel cell proton-exchange membranes (E. P. Jutemar, S. Takamuku, & P. Jannasch, 2010).
Scientific Research Applications
Synthesis Methods and Properties 4,4'-Difluorobenzophenone is a significant fluorine-containing fine chemical and pharmaceutical intermediate. Various synthesis methods for 4,4'-Difluorobenzophenone have been explored, including Fridel-Crafts alkylation hydrolysis, Fridel-Crafts acylation, halogen substitution, diazotization oxidation, catalytic carbonylation, and others. These methods highlight its versatility in chemical synthesis (Z. Hen, 2014).
Solubility and Thermodynamic Properties Research on the solubility of 4,4'-Difluorobenzophenone in various solvents has been conducted. The study found that its solubility increases with temperature in a range of solvents. This research is crucial for understanding its behaviors in different solvent environments, which is vital for its purification and crystallization (Mingyan Li et al., 2020).
Polymer Synthesis 4,4'-Difluorobenzophenone plays a critical role in the synthesis of aromatic poly(ether ketone)s. It has been used in bulk condensations with silylated bisphenols, leading to the creation of glassy polymers that are soluble in organic solvents. These polymers have diverse applications in engineering and materials science due to their solubility and thermal stability (H. Kricheldorf & G. Bier, 1984).
Electro-Optical Applications In the field of electro-optics, 4,4'-Difluorobenzophenone has been utilized to enhance the properties of polymer-stabilized blue phase liquid crystals. Its inclusion in these materials can effectively reduce operation voltage and improve the electro-optical response, demonstrating its potential in display technologies (Po-Chang Wu et al., 2017).
Catalysis in Chemical Reactions The compound has been used as a reactant in catalyzed reactions, such as those involving acidic imidazolium chloroaluminate ionic liquid, demonstrating its importance in various chemical synthesis processes (Wu Lichun & Wan Ming-hui, 2009).
Fuel Cell Applications In fuel cell technology, 4,4'-Difluorobenzophenone is used in the synthesis of novel polymers, such as sulfonated poly(ether ether ketone), which shows high selectivity and is essential for direct methanol fuel cell applications. This highlights its role in advancing sustainable energy technologies (Hongtao Li et al., 2009).
Safety And Hazards
4,4’-Difluorobenzophenone is classified as having acute toxicity when ingested, skin irritation, eye irritation, specific target organ toxicity (respiratory system), and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
properties
IUPAC Name |
bis(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQARZALBDFYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188062 | |
Record name | 4,4'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |
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Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Difluorobenzophenone | |
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Product Name |
4,4'-Difluorobenzophenone | |
CAS RN |
345-92-6 | |
Record name | 4,4′-Difluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Difluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |
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Record name | 4,4'-Difluorobenzophenone | |
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Record name | 4,4'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-fluorophenyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |
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Record name | 4,4'-DIFLUOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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